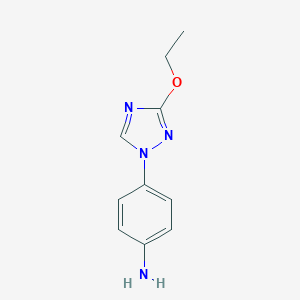
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, also known as EEAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEAT is a triazole-based compound that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of protein kinases, which are involved in a number of cellular processes, including cell growth and differentiation. 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to selectively inhibit the activity of certain protein kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-cancer activity against a number of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the proliferation of vascular smooth muscle cells, which are involved in the development of atherosclerosis. In addition, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has a number of advantages for use in lab experiments, including its ease of synthesis, high yield, and purity. It is also a versatile compound that can be used as a starting material for the synthesis of other compounds. However, one limitation of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, including the development of new compounds based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One area of particular interest is the development of new anti-cancer drugs based on 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, which has shown promising activity against a number of cancer cell lines. In addition, the use of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline as a building block for the synthesis of new materials with specific properties is an area of active research.
Métodos De Síntesis
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline can be synthesized through a number of methods, including the reaction of 4-nitroaniline with ethyl orthoformate, followed by reduction with sodium dithionite and cyclization with hydrazine hydrate. Another method involves the reaction of 4-nitroaniline with ethyl cyanoacetate, followed by reduction with lithium aluminum hydride and cyclization with hydrazine hydrate. Both methods have been used to successfully synthesize 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline with high yields and purity.
Aplicaciones Científicas De Investigación
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-cancer activity against a number of cancer cell lines, including breast, lung, and colon cancer. It has also been studied as a potential inhibitor of protein kinases, which are involved in a number of cellular processes, including cell growth and differentiation.
In materials science, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been investigated as a potential building block for the synthesis of functional materials, including polymers and metal-organic frameworks. Its unique triazole-based structure makes it an attractive candidate for the design of new materials with specific properties.
In organic synthesis, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been used as a starting material for the synthesis of other compounds, including triazole-based dyes and fluorescent probes. Its versatility and ease of synthesis make it a valuable tool for the development of new compounds with potential applications in a variety of fields.
Propiedades
Número CAS |
158895-50-2 |
|---|---|
Nombre del producto |
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline |
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
4-(3-ethoxy-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H12N4O/c1-2-15-10-12-7-14(13-10)9-5-3-8(11)4-6-9/h3-7H,2,11H2,1H3 |
Clave InChI |
RLDWSHYZLZYDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=N1)C2=CC=C(C=C2)N |
SMILES canónico |
CCOC1=NN(C=N1)C2=CC=C(C=C2)N |
Sinónimos |
Benzenamine, 4-(3-ethoxy-1H-1,2,4-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



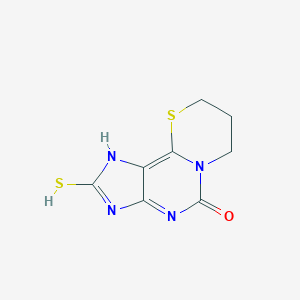
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
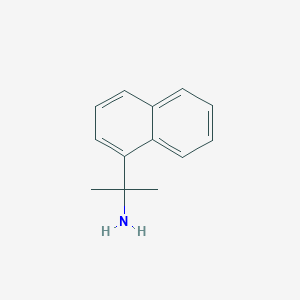

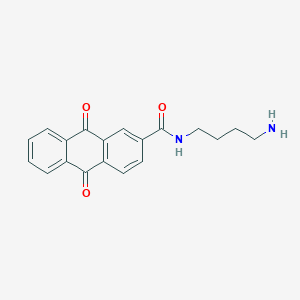
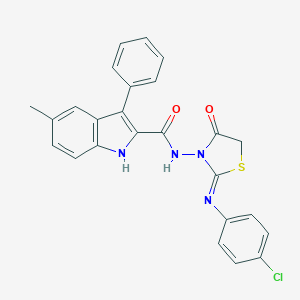
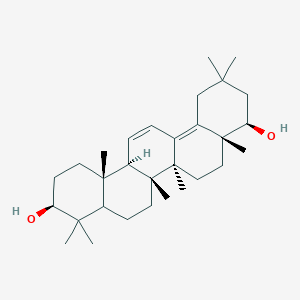


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
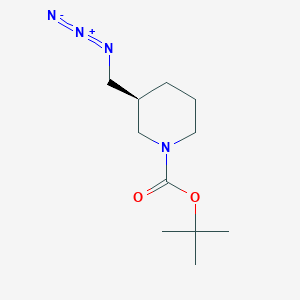
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)